糠胺,N-乙基,盐酸盐

描述

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and reagents. In the first paper, a nitro derivative of a naphtho-furan compound is synthesized and further reacted with hydrazine hydrate to form a carbohydrazide . This intermediate is then used to create Schiff bases, which are subsequently reacted with chloro acetyl chloride to yield azetidinone derivatives . This multi-step synthesis indicates the versatility of furan derivatives in forming various bioactive compounds.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The compounds discussed in the papers have additional functional groups attached to the furan ring, which can significantly alter their chemical and biological properties. For instance, the presence of a nitro group and a chloro-substituted phenyl group in the naphtho-furan compounds indicates a complex molecular structure that could be key to their antimicrobial and antioxidant activities .

Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse. In the second paper, ethyl 2-methylfuran-3-carboxylate undergoes chloroethylation, followed by alkylation with secondary amines . The compound also participates in the Michaelis-Becker and Arbuzov reactions, leading to the formation of various phosphorus-containing derivatives . These reactions demonstrate the reactivity of the furan ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Furfurylamine, N-ethyl-, hydrochloride are not directly discussed, the properties of related furan derivatives can be inferred. Furan derivatives typically exhibit significant biological activity, which is often related to their molecular structure. The presence of electron-withdrawing or electron-donating groups can influence their reactivity, solubility, and stability. The antimicrobial and antioxidant activities of the synthesized naphtho-furan compounds suggest that these derivatives have promising physical and chemical properties for potential therapeutic applications .

科学研究应用

生物质转化为有价值的化学品

- 植物生物质中的呋喃衍生物: 糠醛及其衍生物,如糠胺,在将植物生物质转化为化学工业中有价值的化学品中至关重要。这些化合物作为替代原料,有可能替代不可再生的碳氢化合物来源。糠醛衍生物,如 2,5-糠二酸和 5-乙氧甲基糠醛,对于生产聚合物、燃料和各种化学品至关重要,突出了糠胺在可持续材料生产中的作用 (Chernyshev, Kravchenko, & Ananikov, 2017)。

催化和化学转化

- 催化转化为环戊酮: 糠醛及其衍生物通过催化过程可以转化为环戊酮,这是一类具有广泛商业应用的化合物。这种转化对于生产具有商业前景的化合物至关重要,突出了糠胺衍生物在化学合成中的多功能性 (Dutta & Bhat, 2021)。

材料科学与工程

- 呋喃化合物的先进材料: 糠醛及其衍生物,包括糠胺,在先进材料的开发中发挥着重要作用。这些化合物用于合成单体和聚合物,有助于创造新的功能材料和燃料。呋喃衍生物的合成说明了糠胺在创造可持续材料和能源解决方案方面的潜力 (Esteban, Vorholt, & Leitner, 2020)。

环境和绿色化学

- 绿色化学和溶剂选择: 将糖脱水为糠醛衍生物强调了选择环境友好型溶剂的重要性。这种选择对于提高生产率同时避免不希望的副反应至关重要,展示了糠胺在促进绿色化学实践中的相关性 (Esteban, Vorholt, & Leitner, 2020)。

作用机制

Target of Action

Furfurylamine, N-ethyl-, hydrochloride, also known as furfurylamine, is an aromatic amine . It is typically formed by the reductive amination of furfural with ammonia . The primary targets of furfurylamine are transaminases (TAms), which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule .

Mode of Action

Furfurylamine interacts with its targets, the transaminases, in a process known as amination . This process involves the transfer of an amino group from a donor molecule to furfural, resulting in the formation of furfurylamine . This interaction results in changes to the furan ring, which is sensitive to reductive conditions .

Biochemical Pathways

The biochemical pathway affected by furfurylamine involves the conversion of furfurals into a number of valuable chemicals and fuels . This includes the production of furfurylamines by the selective reductive amination of furfurals . Furfurylamines have many applications, including as intermediates in the synthesis of pharmaceuticals such as antiseptic agents, antihypertensives, and diuretics .

Pharmacokinetics

The compound’s interaction with transaminases suggests that it may be metabolized by these enzymes

Result of Action

The result of furfurylamine’s action is the production of furfurylamines from furfurals . These furfurylamines have many applications, including as monomers in biopolymer synthesis and for the preparation of pharmacologically active compounds . The production of furfurylamines by the selective reductive amination of furfurals has received interest due to many potential applications .

Action Environment

The action of furfurylamine, N-ethyl-, hydrochloride is influenced by environmental factors. For example, the sensitivity of the furan ring to reductive conditions can affect the compound’s action . Additionally, the use of different amine donors can influence the amination process

安全和危害

未来方向

The efficient synthesis of bio-based amines, including furfurylamine, from biomass-based furan compounds has received extensive attention in recent years. The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are being studied and discussed in depth .

属性

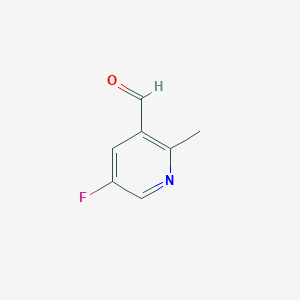

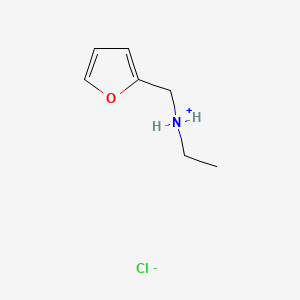

IUPAC Name |

ethyl(furan-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVVTOPMSFNWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC1=CC=CO1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfurylamine, N-ethyl-, hydrochloride | |

CAS RN |

99357-37-6 | |

| Record name | Furfurylamine, N-ethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099357376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)

![(8S,10R)-19-Cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B3030792.png)